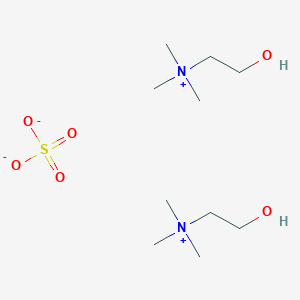

Bis((2-hydroxyethyl)trimethylazanium) sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

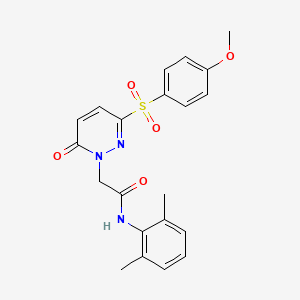

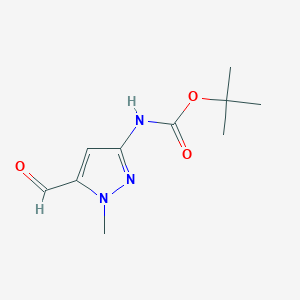

“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a chemical compound with the CAS Number: 13232-47-8 . It has a molecular weight of 304.41 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-N,N,N-trimethylethan-1-aminium sulfate . The Inchi Code for this compound is 1S/2C5H14NO.H2O4S/c21-6(2,3)4-5-7;1-5(2,3)4/h27H,4-5H2,1-3H3; (H2,1,2,3,4)/q2*+1;/p-2 .Physical And Chemical Properties Analysis

“Bis((2-hydroxyethyl)trimethylazanium) sulfate” is a powder that is stored at room temperature . It has a molecular weight of 304.41 .Aplicaciones Científicas De Investigación

Environmental Exposure and Metabolism

Bisphenol A (BPA) is an endocrine-disrupting chemical commonly found in consumer products, leading to universal exposure. A study focusing on BPA and its metabolites, including BPA sulfate, in umbilical cord serum highlights the universal fetal exposure to BPA, suggesting significant environmental exposure and metabolic processing in humans. The presence of BPA sulfate in midgestation fetuses indicates a potential pathway for BPA metabolism and its implications for fetal exposure (Gerona et al., 2013).

Mechanisms of Action

Research into the molecular mechanisms of Bisphenol A (BPA) action reveals significant insights into how BPA and possibly its derivatives, like Bis((2-hydroxyethyl)trimethylazanium) sulfate, might interact with biological systems. These studies provide foundational knowledge for understanding the cellular impacts of BPA exposure, potentially applicable to related compounds (Wetherill et al., 2007).

Endocrine Activity Influence

The study on Bisphenol S (BPS), a BPA analogue, elucidates the influence of metabolic reactions on endocrine activity, offering parallels to Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research demonstrates how metabolic pathways, specifically glucuronidation, significantly impact the endocrine-disrupting potential of such compounds (Skledar et al., 2016).

Water Treatment and Removal

The development of novel sulfonated thin-film composite nanofiltration membranes illustrates an application of Bis((2-hydroxyethyl)trimethylazanium) sulfate in water treatment technologies. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and effective treatment of dye solutions, highlighting the role of Bis((2-hydroxyethyl)trimethylazanium) sulfate in environmental remediation efforts (Liu et al., 2012).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, studies on the reactivity of bis(trimethylsilyl) sulfate with aromatic and heterocyclic compounds provide insight into the chemical versatility and potential applications of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This research showcases the ability of bis(trimethylsilyl) sulfate to sulfonate benzene derivatives, suggesting similar reactivity patterns for Bis((2-hydroxyethyl)trimethylazanium) sulfate in synthetic chemistry applications (Voronkov et al., 1977).

Biodegradation of Environmental Pollutants

The exploration of bisphenol A (BPA) degradation in aqueous solutions using advanced oxidation processes highlights another potential application of Bis((2-hydroxyethyl)trimethylazanium) sulfate. This study demonstrates the effective removal and mineralization of BPA, suggesting that similar strategies could be applied to the degradation of related compounds, including Bis((2-hydroxyethyl)trimethylazanium) sulfate, for environmental clean-up (Sharma et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMSBLYCLWFHB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis((2-hydroxyethyl)trimethylazanium) sulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)